molecular formula C21H15N3O6S B11694541 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-nitrobenzoate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-nitrobenzoate

Cat. No.: B11694541
M. Wt: 437.4 g/mol
InChI Key: PONVSECHJBMSQD-UHFFFAOYSA-N
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Description

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 4-NITROBENZOATE is a complex organic compound that features a benzisothiazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and benzisothiazole groups suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 4-NITROBENZOATE typically involves multiple steps. One common approach is to start with the preparation of the benzisothiazole core, followed by functionalization with the nitrobenzoate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) might be employed to monitor the reaction progress and ensure product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 4-NITROBENZOATE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzisothiazole moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H15N3O6S

Molecular Weight

437.4 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C21H15N3O6S/c1-23(20-18-4-2-3-5-19(18)31(28,29)22-20)15-10-12-17(13-11-15)30-21(25)14-6-8-16(9-7-14)24(26)27/h2-13H,1H3

InChI Key

PONVSECHJBMSQD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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